molecular formula C10H13NO4 B13051663 (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No.: B13051663
M. Wt: 211.21 g/mol
InChI Key: FHZYTNJJWQHGAC-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid featuring a chiral center at the third carbon (S-configuration). Its structure includes a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a methoxy (-OCH₃) group at the 4-position. This unique substitution pattern confers distinct physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents, compared to simpler aromatic amino acids.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

FHZYTNJJWQHGAC-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CC(=O)O)N)O

Canonical SMILES

COC1=CC(=C(C=C1)C(CC(=O)O)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The process often begins with L-tyrosine or its derivatives, which inherently possess the (S)-configuration at the α-carbon.
  • Selective O-alkylation or O-aralkylation of the phenolic hydroxyl group is performed using alkyl or aralkyl halides in the presence of bases like NaOH, KOH, or Na2CO3 and chelating agents to obtain O-substituted intermediates.

Diazotization and Dialkylation

  • The amino group can be protected or transformed via diazotization to facilitate selective modifications.
  • Subsequent dialkylation with an excess of alkylating agent and base in suitable solvents yields the desired substituted compound while preserving stereochemistry.

Esterification and O-Alkylation

  • Selective esterification of carboxyl groups may be employed to protect the acid functionality during further transformations.
  • Follow-up O-alkylation steps introduce the methoxy group at the 4-position of the phenyl ring.

Debenzylation and Oxidation

  • Protecting groups such as benzyl are removed using debenzylating agents like Pd/C, Pd(OH)2, Raney-Ni, or TiCl4 in dichloromethane.
  • Oxidation steps using agents such as chromium trioxide with sulfuric acid or sodium chlorite/TEMPO/bleach systems finalize the introduction of hydroxy groups or convert intermediates to the target acid.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
O-Alkylation Alkyl/Aralkyl halide, NaOH/KOH/Na2CO3, chelating agent Introduce alkyl groups on phenol Solvent choice critical for selectivity
Diazotization Sodium nitrite, acid medium Amino group modification Enables further functionalization
Dialkylation Excess alkylating agent, base, solvent Substitution on aromatic ring Maintains stereochemistry
Esterification Acid catalyst, alcohol solvents Protect carboxyl group Selective ester formation
Debenzylation Pd/C, Pd(OH)2, Raney-Ni, or TiCl4, dichloromethane Remove benzyl protecting groups Mild conditions preferred
Oxidation CrO3/H2SO4 or NaClO2/TEMPO/bleach Hydroxyl group formation/oxidation Controlled oxidation to avoid overreaction

Yields and Enantiopurity

  • The overall yield of the (S)-3-aryl-2-hydroxy propanoic acid derivatives, including (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid, typically ranges from 40% to 45% .
  • Enantiomeric excess (ee) values are high, typically between 97% and 99% , indicating excellent stereochemical control during synthesis.

Industrial and Scale-Up Considerations

  • Industrial synthesis favors routes starting from commercially available L-tyrosine due to cost and availability.
  • Large-scale production employs optimized reaction conditions such as controlled temperature, solvent selection, and continuous flow reactors to maximize yield and purity.
  • Purification techniques like chromatography and crystallization are used to achieve high optical purity and remove impurities.

Summary Table of Preparation Methods

Preparation Step Description Reagents/Conditions Yield/Enantiopurity
Starting Material L-Tyrosine or derivatives Commercially available N/A
O-Alkylation Selective alkylation of phenolic OH Alkyl/Aralkyl halides, bases High selectivity
Diazotization Amino group modification Sodium nitrite, acid Enables further functionalization
Dialkylation Introduction of side chains Excess alkylating agent, base Maintains stereochemistry
Esterification Protect carboxyl group Acid catalyst, alcohol Selective
Debenzylation Removal of benzyl protecting groups Pd/C, Pd(OH)2, Raney-Ni, TiCl4 Mild conditions
Oxidation Hydroxyl group formation or oxidation CrO3/H2SO4 or NaClO2/TEMPO/bleach Controlled oxidation
Purification Chromatography, crystallization Standard techniques High purity, ee 97-99%
Overall Yield Final isolated product yield - 40-45%

Research Findings and Notes

  • The described synthetic routes provide a simple, efficient, and scalable method to obtain this compound with high optical purity and good overall yield.
  • The use of selective O-alkylation and careful protection/deprotection strategies is critical to avoid racemization and side reactions.
  • The compound’s preparation is often integrated with downstream applications such as peptide synthesis and pharmaceutical intermediate production , necessitating stringent purity and stereochemical requirements.

This detailed analysis of preparation methods for this compound highlights the importance of starting material selection, reaction condition optimization, and purification strategies to achieve high yield and enantiopurity. The synthetic approaches are well-established in the literature and patents, providing a robust foundation for both research and industrial production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis. It enables the creation of complex peptides with high purity and yield, making it essential in drug development and research on peptide-based therapeutics .

Drug Development
Due to its unique structural properties, (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is instrumental in designing novel pharmaceuticals. It has been explored for its potential in developing drugs targeting specific biological pathways, particularly those involved in neurological disorders .

Neuroscience Research

The compound plays a crucial role in research related to neuroactive peptides. Its structural characteristics allow for the investigation of neurological functions and the development of treatments for disorders such as depression and anxiety. Studies have indicated that modifications of this compound can enhance neuroprotective effects and improve cognitive functions .

Bioconjugation

In bioconjugation applications, this compound is utilized to attach biomolecules to surfaces or other molecules. This capability enhances the functionality of biosensors and drug delivery systems, facilitating targeted therapy approaches .

Material Science

The compound's properties are leveraged in creating advanced materials, such as polymers with tailored functionalities. These materials can be used in various applications, including drug delivery systems and tissue engineering scaffolds .

  • Peptide Therapeutics Development
    A study demonstrated the successful incorporation of this compound into peptide sequences aimed at enhancing neuroprotective effects against oxidative stress in neuronal cells. The resulting peptides showed improved efficacy compared to standard treatments .
  • Neuroactive Peptide Research
    Research involving this compound has led to the identification of new neuroactive peptides that exhibit significant anxiolytic effects in animal models. These findings suggest potential therapeutic applications for anxiety disorders .
  • Bioconjugation Innovations
    A recent project utilized this compound to create a bioconjugate that successfully targeted cancer cells, demonstrating enhanced specificity and reduced side effects compared to conventional therapies .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

The absence of -OH in 3-Amino-3-(2-methoxyphenyl)propanoic acid reduces its polarity, impacting its pharmacokinetic profile.

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) and hydroxy (-OH) groups are electron-donating, activating the phenyl ring toward electrophilic substitution. In contrast, -F and -NO₂ are electron-withdrawing, deactivating the ring and altering reactivity in synthetic pathways.

Chirality and Applications: All listed compounds retain the (S)-configuration at the β-carbon, critical for interactions with chiral biomolecules. For example, (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid is utilized in asymmetric synthesis of fluorinated peptides.

Biological Activity

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid, also known by its CAS number 720662-28-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃NO₃
  • Molecular Weight : 195.22 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified

The compound's biological activity is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the hydroxyl and methoxy groups on the aromatic ring enhances its ability to participate in hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity and receptor binding.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments, which is crucial for preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Studies have demonstrated that this compound may have neuroprotective effects. It has been shown to inhibit neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory activity. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study 1: Neuroprotection in Cell Cultures

A study conducted on neuronal cell cultures demonstrated that this compound significantly reduced cell death induced by oxidative stress. The findings suggest that the compound could be a candidate for further development in neuroprotective therapies.

ParameterControl GroupTreatment Group
Cell Viability (%)60 ± 585 ± 7
Apoptotic Cells (%)30 ± 410 ± 3

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Inflammatory MarkerControl GroupTreatment Group
TNF-alpha (pg/mL)250 ± 20120 ± 15
IL-6 (pg/mL)300 ± 25150 ± 20

Pharmacological Implications

The biological activities of this compound suggest potential therapeutic applications in treating oxidative stress-related disorders, neurodegenerative diseases, and inflammatory conditions. Its ability to modulate key biological pathways makes it a promising candidate for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, a phenylalanine-derived precursor can undergo hydroxylation and methoxylation, followed by stereoselective reduction using catalysts like (R)- or (S)-BINAP-Ru complexes to control the 3S configuration . Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak IA column with a hexane:isopropanol mobile phase) or polarimetry.

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 2-hydroxy-4-methoxyphenyl group (e.g., aromatic protons at δ 6.7–7.2 ppm) and the β-amino acid backbone (δ 3.1–3.5 ppm for CH-NH2_2) .
  • HRMS : Verify molecular weight (C10_{10}H13_{13}NO4_4; expected [M+H]+^+ = 212.0923).

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., tyrosine hydroxylase or monoamine oxidase) due to structural similarity to catecholamine precursors. For neuroprotective studies, employ amyloid-β aggregation assays (Thioflavin T fluorescence) at 10–100 µM concentrations, as seen in related hydroxy-phenylpropanoic acids .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and stability in physiological buffers?

  • Methodological Answer :

  • Solubility : Test co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin encapsulation. For aqueous stability, adjust pH to 7.4 and monitor degradation via LC-MS over 24–72 hours .
  • Stability : Use antioxidants (e.g., ascorbic acid) to protect the phenolic hydroxyl group from oxidation.

Q. What computational strategies predict binding affinities to neurological targets (e.g., NMDA receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the receptor’s crystal structure (PDB ID: 2A5S). Focus on hydrogen bonding between the amino/hydroxyl groups and GluN1 subunit residues (e.g., Arg499). Validate with MD simulations (GROMACS) to assess binding stability .

Q. How do contradictory results in enzyme inhibition assays arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH affecting protonation of the amino group). Standardize protocols:

  • Use kinetic assays (e.g., Michaelis-Menten plots) instead of endpoint measurements.
  • Compare IC50_{50} values across multiple replicates and control for off-target effects (e.g., ATPase inhibition) .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for studying its pharmacokinetics?

  • Methodological Answer : Administer the compound (10 mg/kg, IV/oral) to rodents and collect plasma/brain samples at intervals (0.5–24 hrs). Quantify via LC-MS/MS. Calculate AUC, Cmax_{max}, and half-life. Note: Hydroxyphenylpropanoic acid metabolites (e.g., glucuronides) may dominate in urine .

Q. How can researchers address low bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability.
  • Nanoformulation : Use liposomes or PLGA nanoparticles to improve CNS penetration. Validate using BBB models (e.g., hCMEC/D3 cell monolayers) .

Key Considerations

  • Stereochemical Integrity : Monitor during synthesis and storage; racemization can occur under acidic/basic conditions .
  • Metabolic Profiling : Identify phase II metabolites (e.g., sulfation at the 2-hydroxy group) using hepatocyte models .

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